3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide
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Overview
Description
Salubrinal is a chemical compound known for its role as a specific inhibitor of eukaryotic translation initiation factor 2 alpha (eIF2α) phosphatase enzymes . This compound is primarily used in experimental settings to study stress responses in eukaryotic cells, particularly those associated with the action of eukaryotic translation initiation factor 2 . Salubrinal has shown potential therapeutic value due to its function, although it is currently only used experimentally .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salubrinal is synthesized through a multi-step process involving the reaction of various chemical reagents under controlled conditions. The synthesis typically involves the formation of a key intermediate, which is then further reacted to produce the final compound. The exact synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
While salubrinal is primarily used in research settings, its industrial production would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the final product, and implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Salubrinal undergoes various types of chemical reactions, including:
Oxidation: Salubrinal can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert salubrinal into reduced forms, which may have different biological activities.
Substitution: Salubrinal can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving salubrinal include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of salubrinal depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Salubrinal has a wide range of scientific research applications, including:
Mechanism of Action
Salubrinal exerts its effects by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis . By preventing the dephosphorylation of eukaryotic translation initiation factor 2 alpha, salubrinal activates stress response pathways that are typically triggered by events such as oxidative stress or the buildup of unfolded proteins in the endoplasmic reticulum . This inhibition leads to the activation of various downstream signaling pathways, including the unfolded protein response, which helps cells cope with stress .
Comparison with Similar Compounds
Salubrinal is unique in its specific inhibition of eukaryotic translation initiation factor 2 alpha dephosphorylation. Similar compounds include:
Phenylbutyrate: Another compound that modulates endoplasmic reticulum stress pathways, but with different molecular targets and mechanisms of action.
Salubrinal’s uniqueness lies in its specific inhibition of eukaryotic translation initiation factor 2 alpha dephosphorylation, which distinguishes it from other compounds that modulate endoplasmic reticulum stress through different mechanisms .
Properties
IUPAC Name |
3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.